Cas no 609806-40-8 (4-Hydroxymethyl Loratadine)

4-Hydroxymethyl Loratadine is an active metabolite of Loratadine, a second-generation antihistamine. This compound exhibits improved pharmacological properties, including enhanced solubility and bioavailability compared to its parent molecule. It selectively antagonizes peripheral H1 receptors, reducing allergic symptoms without significant central nervous system effects. The hydroxymethyl group contributes to its metabolic stability, ensuring prolonged therapeutic action. As a key intermediate in drug synthesis, it is valued for its purity and consistency in pharmaceutical formulations. Its well-characterized structure and reliable performance make it a preferred choice for research and development in antihistamine therapies. Suitable for analytical and preparative applications, it meets stringent quality standards for pharmaceutical use.
4-Hydroxymethyl Loratadine structure
4-Hydroxymethyl Loratadine structure
Product Name:4-Hydroxymethyl Loratadine
CAS No:609806-40-8
MF:C23H25ClN2O3
MW:412.909205198288
CID:859966
PubChem ID:4161540
Update Time:2025-08-04

4-Hydroxymethyl Loratadine Chemical and Physical Properties

Names and Identifiers

    • 4-Hydroxymethyl Loratadine
    • 4-Hydroxymethyl Loratadine see “H949915” HCl salt
    • ethyl 4-[8-chloro-4-(hydroxymethyl)-5,6-dihydrobenzo[4,5]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate
    • 4-[8-Chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylic Acid Ethyl Ester
    • AC1N4URK
    • CTK8E8123
    • FT-0669795
    • CHEMBL3357022
    • DTXSID70400098
    • ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
    • UNII-W2PK8Q54XB
    • CHEBI:180532
    • Ethyl 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-1-piperidinecarboxylate
    • ethyl 4-(8-chloro-4-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
    • 609806-40-8
    • BDBM50031281
    • 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)-, ethyl ester
    • DISCONTINUED. Please see H949915
    • W2PK8Q54XB
    • Inchi: 1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
    • InChI Key: BCKYTUFUNAGTDV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)CCC1=C(CO)C=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1

Computed Properties

  • Exact Mass: 412.15555
  • Monoisotopic Mass: 412.155
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 62.7A^2

Experimental Properties

  • Density: 1.301
  • Melting Point: 73-75°C
  • Boiling Point: 594.2°C at 760 mmHg
  • Flash Point: 313.2°C
  • Refractive Index: 1.625
  • PSA: 62.66
  • LogP: 4.31800

4-Hydroxymethyl Loratadine Security Information

4-Hydroxymethyl Loratadine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-210088-1 mg
4-Hydroxymethyl Loratadine,
609806-40-8 ≥98%
1mg
¥2,106.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-210088-1mg
4-Hydroxymethyl Loratadine,
609806-40-8 ≥98%
1mg
¥2106.00 2023-09-05
A2B Chem LLC
AG72855-25mg
4-Hydroxymethyl Loratadine
609806-40-8 98%
25mg
$2040.00 2024-04-19
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